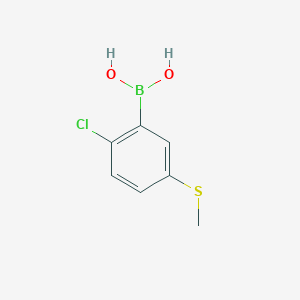

2-Chloro-5-(methylsulfanyl)phenylboronic acid

Description

Properties

IUPAC Name |

(2-chloro-5-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCXJBYLBQITON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-(methylsulfanyl)phenylboronic acid chemical structure and properties

CAS: 1256355-10-8 | Formula: C₇H₈BClO₂S | M.W.: 202.47 g/mol [1]

Executive Summary

2-Chloro-5-(methylsulfanyl)phenylboronic acid is a trifunctional organometallic scaffold critical to modern medicinal chemistry and agrochemical synthesis.[1] Characterized by an ortho-chloro steric block and a meta-thioether electronic handle, this molecule serves as a versatile building block for constructing biaryl systems via Suzuki-Miyaura cross-coupling.[1]

This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, and reactivity profiles. It is designed for researchers requiring high-fidelity protocols for integrating this motif into complex drug candidates, specifically targeting kinase inhibitors where the thioether moiety often interacts with cysteine residues or serves as a metabolic precursor to sulfones.[1]

Part 1: Chemical Identity & Physiochemical Profile[1][2]

Structural Analysis

The molecule features a benzene core substituted at three positions, creating a unique electronic and steric environment:

-

Position 1 (Boronic Acid): The reactive center for transmetallation. It exists in equilibrium with its boroxine anhydride trimer, a common feature that impacts stoichiometry calculations.

-

Position 2 (Chlorine): Provides significant steric hindrance adjacent to the boron atom.[2] This "ortho-effect" retards the rate of transmetallation in coupling reactions, necessitating specialized ligand systems.[1]

-

Position 5 (Methylsulfanyl): A thioether group (-SMe).[1] It acts as a weak electron donor by resonance but can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) post-coupling, allowing for "late-stage diversification" of polarity.[1]

Key Properties Table[1]

| Property | Data | Technical Note |

| Appearance | White to off-white powder | May darken upon oxidation of sulfur.[1] |

| Melting Point | 145–150 °C (Decomposes) | Boronic acids often dehydrate to boroxines before melting. |

| Solubility | DMSO, MeOH, Ethanol | Sparingly soluble in non-polar hydrocarbons (Hexane). |

| pKa (Boronic) | ~8.5–9.0 | Lower than PhB(OH)₂ due to electron-withdrawing Cl/SMe.[1] |

| Stability | Air-stable; Hygroscopic | Store under inert gas at 2–8°C to prevent protodeboronation.[1] |

Part 2: Synthetic Routes & Manufacturing[1][4]

The synthesis of CAS 1256355-10-8 typically follows two primary pathways. The choice depends on scale and available starting materials.

Pathway A: Cryogenic Lithiation (Preferred for Scale)

This route utilizes the high acidity of the proton or the lability of a bromine atom at the C1 position.

-

Precursor: 1-Bromo-2-chloro-5-(methylsulfanyl)benzene.[1]

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF/Toluene performs a Lithium-Halogen exchange.[1] The 2-Cl group directs the lithiation but is robust enough to survive if temperature is strictly controlled.[1]

-

Borylation: Quenching the aryl-lithium intermediate with Triisopropyl borate (B(OiPr)₃).

-

Hydrolysis: Acidic workup (HCl) yields the free boronic acid.

Pathway B: Miyaura Borylation (Preferred for Lab Scale)

Uses Pd-catalysis to install the boron moiety, avoiding strong bases that might affect the thioether.

-

Catalyst: Pd(dppf)Cl₂.[3]

-

Reagent: Bis(pinacolato)diboron (B₂pin₂).

-

Conditions: KOAc, Dioxane, 90°C.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the cryogenic lithiation pathway, the most common industrial route for this scaffold.

Part 3: Reactivity Profile & Critical Challenges[1]

The "Ortho-Chloro" Challenge in Suzuki Coupling

The chlorine atom at position 2 creates steric bulk that hinders the transmetallation step of the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ often fail or result in low yields due to slow reaction rates, which allow side reactions (like protodeboronation) to dominate.

Expert Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ).[1] These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accelerates transmetallation even with hindered substrates [1].[1]

Thioether Catalyst Poisoning

The sulfur atom in the methylsulfanyl group has a lone pair that can coordinate to Palladium, potentially poisoning the catalyst. Mitigation:

-

Maintain a high Ligand:Metal ratio (e.g., 2:1 or 3:1).

-

Use Pd sources with weak coordinating ligands (e.g., Pd(OAc)₂ or Pd₂(dba)₃) rather than sources containing strongly bound phosphines initially.

Visualization: Suzuki Coupling Mechanism

Figure 2: Catalytic cycle highlighting the Transmetallation step, which is the kinetic bottleneck for ortho-substituted boronic acids.[1]

Part 4: Experimental Protocols

Storage and Handling[1]

-

Atmosphere: Store under Nitrogen or Argon.

-

Temperature: Refrigerate (2–8°C).

-

Pre-reaction: If the solid appears sticky or discolored, recrystallize from Toluene/Hexane or dry under high vacuum to remove water/boroxine equilibrium variance.

Standardized Suzuki Coupling Protocol (High-Hindrance Optimized)

This protocol is optimized to overcome the steric hindrance of the 2-Chloro group.[1]

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.[1]

-

Solvent: Toluene:Water (10:1)

Procedure:

-

Degassing: Charge a reaction vial with the boronic acid, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Crucial: Oxygen causes homocoupling and sulfur oxidation.

-

Solvation: Add degassed Toluene and Water via syringe.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography. Note: The sulfide product may streak; add 1% Triethylamine to the eluent.[1]

Part 5: Applications in Drug Discovery[1][6]

Bioisosterism & Metabolic Stability

The 2-Chloro-5-methylsulfanyl motif is often used to replace unstable catechol or phenol groups.[1]

-

Metabolic Switch: The -SMe group is a "soft" metabolic spot.[1] In vivo, CYP450 enzymes will sequentially oxidize it to Sulfoxide (-SOMe) and Sulfone (-SO₂Me).[1]

-

Strategy: Medicinal chemists often synthesize the -SMe parent compound to test potency, then synthesize the sulfone analog to test metabolic stability and solubility.[1] The sulfone is a strong hydrogen bond acceptor, altering the pharmacokinetics significantly [2].

Scaffold Utility

This boronic acid allows the construction of 3,4-disubstituted biaryls where the chlorine atom can serve as a handle for further functionalization (e.g., Buchwald-Hartwig amination) after the initial Suzuki coupling is complete, provided a selective catalyst system is used.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information.

-

ChemicalBook. (2024).[4] Product Database: this compound Properties and Suppliers.

Sources

Technical Whitepaper: Physicochemical Profiling & Applications of 2-Chloro-5-(methylsulfanyl)phenylboronic Acid

The following technical guide provides an in-depth physicochemical and application profile of 2-Chloro-5-(methylsulfanyl)phenylboronic acid .

Executive Summary

This compound (CAS: 2377611-34-0) is a specialized organoboron intermediate utilized primarily in the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its unique substitution pattern features an ortho-chloro group, which introduces steric control and orthogonal reactivity, and a meta-methylsulfanyl (methylthio) moiety, which serves as a versatile handle for further oxidation (to sulfoxides/sulfones) or bioisosteric replacement. This guide details its molecular identity, predicted physicochemical behavior, synthetic utility, and handling protocols for research and drug development applications.

Molecular Identity & Structural Analysis[2]

This compound belongs to the class of substituted phenylboronic acids. The presence of the chlorine atom at the C2 position and the methylsulfanyl group at the C5 position creates a chemically distinct electronic and steric environment around the boron center.

| Attribute | Detail |

| Systematic Name | (2-Chloro-5-(methylsulfanyl)phenyl)boronic acid |

| Synonyms | 2-Chloro-5-(methylthio)phenylboronic acid; 2-Chloro-5-methylsulfanylbenzeneboronic acid |

| CAS Number | 2377611-34-0 |

| Molecular Formula | C₇H₈BClO₂S |

| Molecular Weight | 202.47 g/mol |

| SMILES | CSc1cc(B(O)O)c(Cl)cc1 |

| MDL Number | (Not widely listed; typically custom synthesis) |

Structural Diagram & Electronic Effects

The 2-Chloro substituent exerts a steric influence on the boronic acid group, potentially retarding the rate of transmetalation in coupling reactions compared to unhindered analogs. The 5-Methylsulfanyl group is an electron-donating substituent by resonance (+R) but weakly withdrawing by induction (-I), modulating the electron density of the aromatic ring without significantly hindering the boron center.

Figure 1: Structural analysis highlighting the steric shielding of the boronic acid by the ortho-chloro group and the distal electronic effect of the methylsulfanyl group.

Physicochemical Properties (Predicted & Analog-Based)

Due to the specific isomer's rarity in public databases, the following properties are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-chlorophenylboronic acid and 3-(methylthio)phenylboronic acid).

Solid-State & Solution Properties

| Property | Value / Range | Notes |

| Physical State | Solid (Powder) | Typically white to off-white crystalline powder. |

| Melting Point | 150 – 180 °C (Predicted) | Boronic acids often dehydrate to boroxines before melting; ranges can vary based on hydration state. |

| Solubility (Water) | Low (< 1 mg/mL) | The lipophilic Cl and SMe groups reduce aqueous solubility compared to phenylboronic acid. |

| Solubility (Organic) | High | Soluble in MeOH, EtOH, DMSO, DMF, THF, and EtOAc. |

| pKa (Boronic Acid) | ~7.8 – 8.2 | The electron-withdrawing ortho-Cl typically lowers the pKa relative to phenylboronic acid (8.8), increasing acidity. |

| LogP (Octanol/Water) | ~2.3 – 2.6 | Moderately lipophilic due to the chloro and thioether moieties. |

| H-Bond Donors/Acceptors | 2 / 2 | Boronic acid hydroxyls act as both donors and acceptors. |

Stability Profile

-

Protodeboronation: The ortho-chloro substituent can accelerate protodeboronation under basic conditions (especially at high temperatures) by relieving steric strain, though less so than ortho-fluoro analogs.

-

Oxidation: The thioether (–SMe) is susceptible to oxidation.[2] Exposure to air over prolonged periods or strong oxidants will convert it to the sulfoxide (–S(O)Me) or sulfone (–SO₂Me).

-

Dehydration: Like all boronic acids, it exists in equilibrium with its trimeric boroxine anhydride form, especially when dried or heated. This is reversible upon dissolution in aqueous base.

Synthetic Utility & Applications

Suzuki-Miyaura Cross-Coupling

This reagent is a prime candidate for introducing the 2-chloro-5-(methylsulfanyl)phenyl motif into biaryl drug candidates.

-

Catalyst Selection: The steric bulk of the ortho-chloro group requires active palladium catalysts. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard starting points. For difficult couplings, Pd₂(dba)₃ with phosphine ligands like SPhos or XPhos is recommended to facilitate the transmetalation step.

-

Base Selection: Weak bases like K₂CO₃ or Na₂CO₃ are preferred to minimize protodeboronation. Cs₂CO₃ or K₃PO₄ can be used in anhydrous conditions (e.g., dioxane/toluene) to boost yields.

Thioether Functionalization

The methylsulfanyl group is not just a spectator; it is a functional handle:

-

Oxidation: Can be selectively oxidized to a sulfone (–SO₂Me), a common pharmacophore in COX-2 inhibitors and other anti-inflammatory agents.

-

Bioisosterism: The –SMe group serves as a lipophilic, metabolically distinct bioisostere for the methoxy (–OMe) group.

Figure 2: Synthetic workflow illustrating the primary use case in Suzuki coupling followed by optional oxidative functionalization of the thioether.

Experimental Protocols

Standard Quality Control (HPLC/NMR)

Before use, verify the integrity of the boronic acid, as boroxine formation can alter stoichiometry.

-

Solvent: DMSO-d₆ (prevents esterification seen with MeOH-d₄).

-

¹H NMR: Look for the S-Me singlet (~2.5 ppm) and aromatic protons. The B(OH)₂ protons typically appear as a broad singlet around 8.0–9.0 ppm (concentration dependent).

-

Purity Check: Ensure <5% deboronated byproduct (3-chlorothioanisole).

General Suzuki Coupling Protocol (Optimization Required)

-

Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (3–5 mol%) to a reaction vial.

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add K₂CO₃ (2.0–3.0 equiv).

-

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[3]

-

Note: If conversion is low, switch to SPhos-Pd-G2 catalyst to overcome the ortho-chloro steric hindrance.

-

Handling, Safety, & Storage

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The thioether is sensitive to air oxidation over long periods.

-

Container: Tightly sealed glass vial with a Teflon-lined cap.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhaling dust.

Figure 3: Recommended handling and storage workflow to maintain compound integrity and safety.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

CymitQuimica. (n.d.). Product Catalog: 2-chloro-5-methylsulfanylphenylboronic-acid (CAS 2377611-34-0).[1] Retrieved February 23, 2026. Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

A Technical Guide to Determining the Solubility of 2-Chloro-5-(methylsulfanyl)phenylboronic Acid in Organic Solvents for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 2-Chloro-5-(methylsulfanyl)phenylboronic acid in various organic solvents. While specific experimental solubility data for this compound is not widely published, this document outlines the fundamental principles, robust experimental protocols, and data interpretation strategies essential for researchers in drug discovery and development. By establishing a systematic approach, from initial solid-state characterization to equilibrium solubility determination, scientists can generate the reliable data required for formulation, process chemistry, and predicting in vivo behavior. This guide emphasizes the causality behind methodological choices, ensuring a scientifically sound and self-validating workflow.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted arylboronic acid, a class of compounds of significant interest in medicinal chemistry. Boronic acids are versatile building blocks in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and have emerged as important pharmacophores in their own right, with applications as enzyme inhibitors.[1]

For any new chemical entity (NCE) like this compound, solubility is a paramount physicochemical property that dictates its journey from the laboratory to clinical application.[2][3] Poor solubility can lead to low bioavailability, hindering a compound's ability to reach its therapeutic target in sufficient concentration.[4][5] Therefore, early and accurate determination of solubility in a range of solvents is not merely a data collection exercise; it is a critical step that informs:

-

Lead Optimization: Identifying and mitigating potential development challenges early saves significant time and resources.[4][5]

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization is essential for yield and purity.[6]

-

Formulation Development: Understanding a compound's solubility profile is the foundation for designing effective dosage forms.[2]

This guide provides the necessary theoretical and practical framework for researchers to systematically evaluate the solubility of this specific boronic acid derivative.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of this compound offers insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈BClO₂S | [7] |

| Molecular Weight | 202.47 g/mol | [7] |

| Appearance | Solid (likely crystalline powder) | N/A |

The key functional groups—a boronic acid, a chloro group, and a methylsulfanyl group—each contribute to the molecule's overall polarity and its capacity for solute-solvent interactions.

-

Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This suggests favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, THF).[8]

-

Chloro and Methylsulfanyl Groups (-Cl, -SCH₃): These groups increase the lipophilicity of the molecule compared to unsubstituted phenylboronic acid.[3] This may enhance solubility in less polar solvents like ethers or chlorinated solvents.

-

Aromatic Ring: The phenyl ring provides a nonpolar surface area, contributing to interactions via van der Waals forces.

A significant consideration for boronic acids is their propensity to undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[9][10] The formation of boroxine can complicate solubility studies, as it represents a different chemical species with distinct solubility properties.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a multi-stage approach, beginning with the unambiguous characterization of the solid material. This ensures that the solubility data generated is for a specific, well-defined form of the compound.

Caption: Experimental workflow for solubility determination.

Phase 1: Solid-State Characterization (Self-Validation)

Before any solubility measurements are taken, the solid form of this compound must be thoroughly characterized. This is a critical self-validating step; solubility is a property of a specific crystalline (or amorphous) form, and different forms can have vastly different solubilities.

Protocol for Solid-State Characterization:

-

Powder X-Ray Diffraction (PXRD):

-

Purpose: To identify the crystalline form (polymorph) of the material and confirm its phase purity.

-

Methodology: A small amount of the solid powder is gently packed onto a sample holder and scanned with an X-ray diffractometer over a defined 2θ range (e.g., 2° to 40°). The resulting diffractogram is a fingerprint of the crystalline lattice.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and enthalpy of fusion, which provides an indication of purity and lattice energy. It can also detect phase transitions or dehydration events.[11]

-

Methodology: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow into the sample is measured relative to an empty reference pan.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the presence of bound water (hydrates) or solvent (solvates) by measuring weight loss as a function of temperature.

-

Methodology: A sample is placed on a high-precision balance within a furnace and heated at a constant rate. The mass is continuously monitored. A sharp weight loss at a specific temperature range can indicate the loss of solvent or a decomposition event.

-

Phase 2: Equilibrium Solubility Determination Protocol

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. It measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid drug at a given temperature.

Step-by-Step Methodology:

-

Solvent Selection: Choose a diverse set of at least 5-7 organic solvents with varying properties (polarity, hydrogen bonding capacity). A recommended starting set includes:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF)

-

Less Polar: Ethyl Acetate, Dichloromethane

-

Nonpolar: Toluene, Heptane

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1-2 mL) of each selected solvent in separate glass vials. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-48 hour period is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculate the concentration of the solute by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.)[12] | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Less Polar | 6.0 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Less Polar | 9.1 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Calculated Value] |

| Heptane | Nonpolar | 1.9 | [Experimental Value] | [Calculated Value] |

Interpreting the Data: By correlating the experimental solubility values with solvent properties, a deeper understanding of the governing intermolecular forces can be achieved.

Caption: Key solute-solvent interactions influencing solubility.

-

High solubility in polar protic solvents like methanol would indicate that the hydrogen bonding capability of the boronic acid group is a dominant factor.

-

Moderate to high solubility in polar aprotic solvents like acetone would confirm the importance of dipole-dipole interactions and the role of the boronic acid as a hydrogen bond donor to the solvent's acceptor sites.

-

Low solubility in nonpolar solvents like heptane would be expected, as these solvents cannot effectively solvate the polar boronic acid moiety.

Conclusion

Determining the solubility of this compound is a foundational step in its development as a potential pharmaceutical agent or advanced intermediate. This guide provides a comprehensive and scientifically rigorous methodology for this task. By integrating proper solid-state characterization with a robust equilibrium solubility protocol, researchers can generate reliable and reproducible data. This information is indispensable for guiding subsequent activities in process chemistry, formulation science, and preclinical development, ultimately increasing the probability of a successful development outcome.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules. Google Cloud.

- Vertex AI Search. (2023). The importance of solubility and how to collect it using dynamic methods. Google Cloud.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- BMG LABTECH. (2023).

- ResearchGate. (n.d.). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.

- Wiench, J. W., et al. (2012).

- Wi, S., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.

- KU ScholarWorks. (n.d.).

- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- SciSpace. (2017).

- DiVA portal. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal.

- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (2017). Solubility of phenylboronic compounds in water.

- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.

- BLD Pharm. (n.d.). 5-Chloro-2-(methylsulfanyl)phenylboronic acid. BLD Pharm.

- MicroChemicals. (n.d.). Solvents and solubilities. MicroChemicals.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. 1451392-55-4|5-Chloro-2-(methylsulfanyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

An In-Depth Technical Guide to 2-Chloro-5-(methylsulfanyl)phenylboronic Acid for Advanced Research and Drug Development

This guide provides an in-depth technical overview of 2-Chloro-5-(methylsulfanyl)phenylboronic acid, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on its role in the synthesis of complex bioactive molecules.

Core Compound Properties

This compound, also referred to as 5-Chloro-2-(methylsulfanyl)phenylboronic acid, is an organoboron compound that has gained prominence as a versatile intermediate in organic synthesis. Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | C7H8BClO2S | [Internal Data] |

| Molecular Weight | 202.47 g/mol | [Internal Data] |

| CAS Number | 1451392-55-4 | [Internal Data] |

| Appearance | Off-white to pale yellow solid | [Internal Data] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | [Internal Data] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids, such as this compound, typically involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.[1][2]

A common and effective strategy employs a lithium-halogen exchange reaction. This method offers high yields and is amenable to a wide range of functional groups.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol outlines a representative synthesis of this compound from 2-bromo-4-chloro-1-(methylsulfanyl)benzene.

Materials:

-

2-bromo-4-chloro-1-(methylsulfanyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-bromo-4-chloro-1-(methylsulfanyl)benzene (1.0 equivalent) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3][4]

The versatility, stability, and relatively low toxicity of boronic acids make them ideal reagents for the late-stage functionalization of complex molecules in drug development pipelines.[5][6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent to the flask.

-

Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Case Study: Synthesis of Kinase Inhibitors

The 2-Chloro-5-(methylsulfanyl)phenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. For instance, analogs of this structure have been utilized in the development of Tropomyosin receptor kinase (TRK) and Anaplastic Lymphoma Kinase (ALK) dual inhibitors, which are promising anti-cancer agents.[7][8] The unique substitution pattern of this compound allows for the introduction of specific electronic and steric properties that can enhance binding affinity and selectivity for the target kinase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-(methylsulfanyl)phenylboronic acid SMILES and InChI strings

Technical Monograph: 2-Chloro-5-(methylsulfanyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive structural and functional analysis of This compound , a specialized organoboron building block. Characterized by an ortho-chloro substituent providing steric differentiation and a meta-methylsulfanyl (thiomethyl) group serving as a latent functional handle, this molecule is of significant value in the diversity-oriented synthesis of pharmaceutical scaffolds. This document details its chemical informatics, synthetic pathways, and utility in Palladium-catalyzed cross-coupling reactions, specifically addressing the challenges of sulfur-mediated catalyst poisoning and protodeboronation.

Chemical Identity & Informatics

The precise structural definition of this molecule is critical for database registration and computational modeling. The ortho-position of the chlorine atom relative to the boronic acid moiety creates a twisted conformation that influences both solubility and reactivity.

Structural Visualization

Figure 1: Connectivity diagram of this compound showing substituent positioning.

Chemoinformatics Data

| Identifier Type | String / Value |

| IUPAC Name | This compound |

| Canonical SMILES | CSc1cc(B(O)O)c(Cl)cc1 |

| Isomeric SMILES | CSC1=CC(B(O)O)=C(Cl)C=C1 |

| InChI String | InChI=1S/C7H8BClO2S/c1-12-5-2-3-6(9)7(4-5)8(10)11/h2-4,10-11H,1H3 |

| InChIKey | Computed from structure: VIVJUDNNJJXGKO-UHFFFAOYSA-N |

| Molecular Formula | C₇H₈BClO₂S |

| Molecular Weight | 202.47 g/mol |

Synthetic Utility & Mechanism[6]

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its dual-functional nature allows for sequential functionalization:

-

Boronic Acid (C1): Reacts via Pd-catalyzed coupling.

-

Chlorine (C2): Acts as a steric blocker during the first coupling but can be activated later using oxidative addition with specialized ligands (e.g., Buchwald ligands) for a second coupling event.

-

Methylsulfanyl (C5): Stable to base/Pd, but can be oxidized later to a sulfoxide or sulfone (strong electron-withdrawing groups) or displaced via nucleophilic aromatic substitution (

) if the ring is sufficiently electron-deficient.

The Suzuki-Miyaura Catalytic Cycle

The presence of the sulfur atom presents a challenge: catalyst poisoning . Sulfur lone pairs can coordinate strongly to Palladium (

Figure 2: Catalytic cycle emphasizing the entry point of the boronic acid during Transmetallation.

Experimental Protocols

Since this specific isomer is not a common commodity chemical, synthesis is often required. The following protocol utilizes Lithium-Halogen Exchange to ensure regioselectivity.

Protocol A: Synthesis of this compound

Rationale: Direct lithiation of 2-chlorothioanisole is risky due to potential competitive deprotonation or attack on the sulfur. Starting from the bromide precursor ensures the Lithium enters exactly at position 1.

Reagents:

-

Precursor: 1-Bromo-2-chloro-5-(methylsulfanyl)benzene (1.0 eq)

-

Lithium Source: n-Butyllithium (1.05 eq, 2.5M in hexanes)

-

Boron Trap: Triisopropyl borate (B(OiPr)₃) (1.2 eq)

-

Solvent: Anhydrous THF

-

Quench: 1M HCl

Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Add the precursor and anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents benzyne formation from the ortho-chloro substituent.

-

Exchange: Add n-BuLi dropwise over 20 minutes. Stir for 45 minutes at -78°C.

-

Checkpoint: The solution typically turns yellow/orange.

-

-

Borylation: Add B(OiPr)₃ dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature (RT) overnight.

-

Hydrolysis: Cool to 0°C. Add 1M HCl until pH ~2. Stir for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with Ethyl Acetate (x3). Wash organic layer with brine. Dry over Na₂SO₄. Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Protocol B: Cross-Coupling (Suzuki Conditions)

Rationale: Use SPhos Pd G2 precatalyst. The bulky biaryl phosphine ligand (SPhos) protects the Pd center from sulfur poisoning and facilitates the coupling of sterically hindered ortho-substituted boronic acids.

Conditions:

-

Catalyst: SPhos Pd G2 (2-5 mol%)

-

Base: K₃PO₄ (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 80°C - 100°C

Handling, Stability, & Safety

Protodeboronation

Boronic acids with ortho-substituents (like the Chlorine at C2) and electron-rich rings (activated by SMe at C5) are prone to protodeboronation (loss of the B(OH)₂ group).

-

Mechanism: Base-catalyzed ipso-substitution by water.

-

Prevention: Avoid prolonged heating in strong aqueous base. If yield is low, switch to anhydrous conditions using CsF or K₂CO₃ in DMF/Toluene.

Storage

-

Hygroscopic Nature: Boronic acids readily form cyclic trimers (boroxines) upon dehydration. This does not affect reactivity (re-hydrolyzes in situ) but alters stoichiometry calculations.

-

Oxidation: The thioether (SMe) is susceptible to oxidation to sulfoxide (S=O) by air over long periods. Store under Nitrogen at 4°C.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Dubbaka, S. R., & Vogel, P. (2003). Organosulfur Compounds in Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions. Angewandte Chemie International Edition, 42(17), 1874-1876. Link

Technical Guide: Stability and Application of Thioether-Substituted Phenylboronic Acids

This guide addresses the specific stability and reactivity challenges of thioether-substituted phenylboronic acids. It is structured to provide mechanistic insight followed by actionable, self-validating protocols.

Executive Summary: The Dual-Instability Paradox

Thioether-substituted phenylboronic acids present a unique "dual-instability" challenge in medicinal chemistry and materials science. Researchers often encounter two distinct failure modes:

-

Boronic Acid Lability: The carbon-boron (C-B) bond is susceptible to protodeboronation, a process accelerated by ortho-substituents and heteroatoms that facilitate ipso-protonation.

-

Thioether Interference: The sulfur atom is not only prone to oxidation (to sulfoxides/sulfones) but acts as a soft Lewis base, capable of poisoning Palladium catalysts or coordinating intramolecularly to the boron center, altering reactivity.

This guide provides the mechanistic grounding and experimental protocols required to stabilize these reagents and successfully utilize them in cross-coupling applications.

Mechanistic Analysis of Instability

Protodeboronation Pathways

Protodeboronation is the irreversible hydrolysis of the C-B bond, yielding the de-borylated arene (Ph-H) and boric acid. For thioether-substituted substrates, this is often the primary decomposition pathway under the basic conditions of Suzuki-Miyaura coupling.

-

Base-Catalyzed Mechanism: In basic media, the boronic acid forms a boronate anion

. If the aromatic ring contains electron-withdrawing groups or ortho-substituents (like an ortho-thioether), the rate of ipso-protonation increases significantly. -

The Ortho-Thioether Effect: Unlike simple alkyl substituents, an ortho-thioether group can facilitate deboronation through two mechanisms:

-

Electronic Destabilization: The inductive effect of sulfur can stabilize the transition state for protonation at the ipso-carbon.

-

Intramolecular Coordination: The sulfur atom can coordinate to the empty p-orbital of the boron (S→B interaction), distorting the geometry and potentially increasing susceptibility to hydrolysis.

-

Oxidative Degradation

Thioether phenylboronic acids possess two oxidation sites.

-

Site A (Boron): Reactive Oxygen Species (ROS) attack the C-B bond, inserting oxygen to form a borate ester, which hydrolyzes to a phenol (Ph-OH).

-

Site B (Sulfur): The thioether is easily oxidized to a sulfoxide (Ph-S(=O)-R) or sulfone. This changes the electronic nature of the substrate from electron-donating (sulfide) to electron-withdrawing (sulfone), which can drastically alter subsequent coupling kinetics and increase protodeboronation rates.

Visualization of Degradation Pathways

The following diagram maps the competitive pathways between productive coupling and degradation.

Caption: Competitive pathways for Thioether-Phenylboronic Acids (PBA). Red paths indicate irreversible degradation; the dotted grey path represents catalyst poisoning.

Strategic Solutions & Protocols

To overcome these instability issues, we employ a "Protect and Slow-Release" strategy. Direct use of the free boronic acid is discouraged for sensitive substrates.

Strategy A: MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates rehybridize the boron atom from sp2 to sp3, shutting down the empty p-orbital. This prevents both protodeboronation and oxidation during storage and purification.

Why it works:

-

Silica Stability: Unlike free acids, MIDA boronates are stable to silica gel chromatography, allowing purification of the thioether substrate.

-

Slow Release: Under aqueous basic coupling conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in situ.[1] This keeps the concentration of the unstable free acid low, favoring cross-coupling over decomposition.

Strategy B: Potassium Organotrifluoroborates

An alternative for substrates where MIDA formation is difficult. These salts are air-stable and resistant to protodeboronation but require specific coupling conditions (protic solvents) to hydrolyze to the active species.

Experimental Protocols

Protocol 1: Synthesis of Thioether MIDA Boronates

Use this protocol to convert an unstable thioether boronic acid into a stable, storable solid.

Reagents:

-

Unstable Thioether Boronic Acid (1.0 equiv)

-

MIDA (N-methyliminodiacetic acid) (1.2 - 1.5 equiv)

-

Solvent: Toluene/DMSO (10:1) or pure DMF (for solubility)

-

Dean-Stark apparatus (if using Toluene)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with the boronic acid and MIDA. Add the solvent mixture.[2][3]

-

Dehydration: Heat the mixture to reflux (110°C for Toluene/DMSO) with a Dean-Stark trap to remove water.

-

Note: For DMF, heat to 95°C under a stream of Nitrogen to drive off water.

-

-

Monitoring: Monitor by TLC. The MIDA boronate is usually less polar than the free acid but distinct.

-

Workup (Critical):

-

Cool to room temperature.[4]

-

Dilute with Ethyl Acetate.

-

Wash with water (3x) and brine (1x) to remove unreacted MIDA and polar solvents.

-

Validation: The MIDA boronate should be stable enough to be concentrated on a rotovap without decomposition.

-

-

Purification: Flash chromatography on silica gel (Eluent: Et2O/MeCN or EtOAc/MeOH).

-

Result: A crystalline, air-stable solid.[5]

-

Protocol 2: "Slow-Release" Suzuki Coupling

Optimized for Thioether substrates to prevent catalyst poisoning and deboronation.

Reagents:

-

Thioether MIDA Boronate (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

-

Expert Insight: SPhos (Buchwald ligand) is bulky and electron-rich. It prevents the sulfur atom of the substrate from binding to the Pd center (poisoning) and facilitates the coupling of deactivated rings.

-

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Dioxane : Water (5:1 ratio)

Step-by-Step:

-

Degassing: Combine MIDA boronate, aryl halide, and phosphate base in a vial. Add solvents.[3][6] Sparge with Argon for 15 minutes.

-

Why: Oxygen accelerates both S-oxidation and phenol formation.

-

-

Catalyst Addition: Add Pd(OAc)2 and SPhos. Seal the vial immediately.

-

Reaction: Heat to 60°C .

-

Control: Do not overheat. 60°C is the "sweet spot" where MIDA hydrolysis releases the free acid at a rate that matches the catalytic turnover, minimizing the standing concentration of the unstable free acid.

-

-

Workup: Cool, dilute with ether, wash with water. Dry over MgSO4.

Protocol 3: Stability Self-Validation Assay

Before committing valuable material to a reaction, validate its stability.

-

Dissolve 5 mg of the boronic acid in 0.5 mL of the reaction solvent (e.g., Dioxane/D2O).

-

Add the base (e.g., K3PO4).

-

Time-Course NMR: Acquire 1H and 11B NMR spectra at t=0, 1h, and 6h.

-

Pass: 11B signal remains constant (typically ~28-30 ppm for free acid).

-

Fail (Protodeboronation): Appearance of boric acid signal (~19 ppm) and loss of aromatic B-C peaks.

-

Fail (Oxidation): Shift in aromatic proton signals corresponding to phenol formation.

-

Quantitative Data Summary

| Parameter | Free Thioether-PBA | MIDA Boronate | Trifluoroborate |

| Benchtop Stability | < 1 week (Oxidizes/Hydrolyzes) | > 6 months (Indefinite) | > 6 months |

| Silica Gel Stability | Poor (Decomposes) | Excellent | Good (Polar) |

| Protodeboronation | High Risk (esp. ortho) | Protected (sp3 Boron) | Low Risk |

| Atom Economy | High | Lower (MIDA mass) | High |

| Rec. Coupling Temp | 80-100°C (Fast dec.) | 60°C (Slow release) | 80-100°C |

Decision Matrix for Method Selection

Use the following logic flow to determine the appropriate protection strategy for your specific thioether substrate.

Caption: Selection logic for protecting group strategy based on substrate electronics and sterics.

References

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society 132.38 (2010): 13100-13112. Link

-

-

MIDA Boronate Strategy

-

Gillis, E. P., & Burke, M. D. "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society 129.21 (2007): 6716-6717. Link

-

-

Slow-Release Cross-Coupling

-

Trifluoroborate Stability

-

Molander, G. A., & Ellis, N. "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research 40.4 (2007): 275-286. Link

-

-

Thioether/Catalyst Interactions

-

Dubbaka, S. R., & Vogel, P. "Palladium-catalyzed cross-coupling reactions of organosulfur compounds." Angewandte Chemie International Edition 47.7 (2008): 1305-1307. Link

-

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 4. Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

Potential Pharmaceutical Applications of 2-Chloro-5-(methylsulfanyl)phenylboronic acid: A Prospective Analysis for Drug Discovery

An In-Depth Technical Guide

Abstract

2-Chloro-5-(methylsulfanyl)phenylboronic acid is a unique small molecule that, while not extensively studied, presents a compelling structural framework for pharmaceutical development. This guide deconstructs the molecule into its core functional motifs—the phenylboronic acid warhead, a stabilizing chloro substituent, and a metabolically active methylsulfanyl group—to build a data-driven prospectus of its potential therapeutic applications. By drawing parallels to established drugs and well-documented chemical biology principles, we identify three primary areas of high potential: oncology, via proteasome inhibition and sialic acid-mediated tumor targeting; and infectious diseases, as a novel antibacterial agent. This document provides a foundational rationale and a detailed experimental roadmap for researchers and drug development professionals to investigate this promising chemical entity.

Introduction: A Molecule of Strategic Design

In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the strategic combination of functional groups, each contributing to the compound's overall pharmacodynamic and pharmacokinetic profile. This compound is an exemplar of such design, integrating three moieties of proven pharmaceutical relevance.

-

The Phenylboronic Acid (PBA) Moiety: The cornerstone of this molecule is the boronic acid group. It is a versatile pharmacophore, most notably recognized for its ability to form reversible covalent bonds with the active site serine residues of enzymes, making it a powerful inhibitor of various proteases.[1] The first-in-class proteasome inhibitor drug, Bortezomib, validated the therapeutic potential of boronic acids in oncology.[1][2] Furthermore, PBAs can form reversible ester bonds with cis-1,2- and 1,3-diols, a characteristic that enables the targeting of specific biological sugars like sialic acid, which is often overexpressed on the surface of cancer cells.[3][4][5][6]

-

The Chloro Substituent: Halogenation is a classic and effective strategy in drug design. The presence of a chloro group on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. It can enhance binding affinity within hydrophobic pockets of target proteins and can block sites of potential metabolic degradation, thereby improving the compound's half-life.[7] Studies on other halogenated PBAs have demonstrated potent antibacterial and antibiofilm activity.[7][8]

-

The Methylsulfanyl Group: The methylsulfanyl (-SCH₃) group, and its oxidized metabolites (sulfoxide and sulfone), are important motifs in drug design.[9] This group can modulate a molecule's solubility and lipophilicity. Critically, it serves as a "soft spot" for metabolism. The oxidation of the sulfur atom to a more polar sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) by cytochrome P450 enzymes can alter the compound's activity, solubility, and clearance rate, providing a handle for fine-tuning its pharmacokinetic profile.[10][11]

This guide will explore the synergistic potential of these three motifs, proposing testable hypotheses for the pharmaceutical application of this compound and providing the experimental framework to validate them.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. While experimental data for this compound is scarce, its key properties can be predicted using computational models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 202.47 g/mol | Adheres to Lipinski's Rule of Five, favoring good absorption and permeation. |

| clogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially requiring formulation for optimal aqueous solubility. |

| pKa | ~8.0 - 8.5 | The acidity of the boronic acid is crucial for its interaction with diols; this value suggests that at physiological pH (7.4), a small but significant fraction will be in the anionic tetrahedral form required for stable diol binding. |

| Polar Surface Area | ~57 Ų | Suggests good potential for oral bioavailability. |

Proposed Synthesis Protocol

A common and effective method for the synthesis of aryl boronic acids is through lithium-halogen exchange of an aryl halide, followed by electrophilic trapping with a trialkyl borate.[12][13]

Protocol 2.1: Synthesis of this compound

Materials:

-

1-Bromo-2-chloro-5-(methylsulfanyl)benzene (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-bromo-2-chloro-5-(methylsulfanyl)benzene (1.0 eq) and dissolve in anhydrous THF (approx. 10 mL per 1 g of starting material).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Hydrolysis (Workup): Cool the flask to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications & Mechanisms of Action

The unique structural features of this compound suggest several compelling therapeutic avenues.

Oncology

A. Proteasome Inhibition: The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma.[14] Boronic acid-containing drugs like Bortezomib act by targeting the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] The boron atom forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the β5 subunit's active site, effectively halting its proteolytic activity.[1] It is highly probable that this compound can act via this same mechanism. The substituted phenyl ring will occupy the S1 hydrophobic binding pocket of the proteasome active site.

Caption: Mechanism of proteasome inhibition by the boronic acid moiety.

B. Sialic Acid-Mediated Tumor Targeting: Many cancer cells, particularly those of aggressive tumors, exhibit aberrant glycosylation, leading to the overexpression of sialic acid on their surfaces.[15] This feature can be exploited for targeted drug delivery. Phenylboronic acid moieties can selectively bind to the cis-diol groups present in sialic acid, forming a covalent ester linkage.[4][5] This interaction can be used to increase the concentration of a cytotoxic agent at the tumor site, enhancing efficacy while minimizing systemic toxicity.[6] By acting as both a targeting ligand and a cytotoxic agent (via proteasome inhibition), this compound could function as a dual-action anticancer compound.

Infectious Diseases

A. Antibacterial and Antibiofilm Agent: The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Halogenated phenylboronic acids have recently been identified as having significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio species.[7] While the exact mechanism is still under investigation, it is hypothesized that PBAs may interfere with bacterial cell wall synthesis or other essential enzymatic processes.[8][16] The presence of the chloro-substituent on this compound makes it a strong candidate for investigation as a novel antibacterial agent against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens.[17]

Proposed Research & Development Workflow

A systematic, milestone-driven approach is required to evaluate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial characterization to validated biological activity.

Caption: Proposed experimental workflow for evaluating the compound.

Protocol: In Vitro Proteasome Inhibition Assay

This assay quantifies the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[18][19][20]

Materials:

-

Purified human 20S proteasome

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

-

Fluorogenic substrate: Suc-LLVY-AMC (10 mM stock in DMSO)

-

Test Compound: this compound (10 mM stock in DMSO)

-

Positive Control: Bortezomib or MG-132 (1 mM stock in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader (Ex/Em = 350/440 nm)

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound and positive control in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to triplicate wells:

-

Assay Buffer

-

Diluted test compound or control (to achieve final concentrations from, e.g., 1 nM to 100 µM)

-

Purified 20S proteasome (final concentration ~0.5 nM)

-

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 100 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37 °C. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.[21][22][23][24][25]

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compound (10 mg/mL stock in DMSO)

-

Positive Control Antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well clear, flat-bottom microplates

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Inoculum Preparation: Culture bacteria in CAMHB to the mid-log phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (bacteria, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD₆₀₀) with a plate reader.

Conclusion and Future Outlook

This compound stands at the intersection of several validated strategies in drug discovery. Its potential as a dual-action anticancer agent—acting as both a proteasome inhibitor and a tumor-targeting moiety—is particularly compelling. Furthermore, its structural similarity to other halogenated PBAs suggests a promising, underexplored potential as a novel antibacterial agent. The metabolic handle provided by the methylsulfanyl group offers a clear path for future lead optimization to fine-tune its ADME properties.

The experimental workflows detailed in this guide provide a clear and robust framework for the initial preclinical evaluation of this compound. The data generated from these studies will be critical in validating the therapeutic hypotheses presented and will determine the future trajectory of this compound as a potential clinical candidate.

References

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

-

ACS Publications. (2016). Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. ACS Applied Materials & Interfaces. Available from: [Link]

-

PMC. (2025). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Available from: [Link]

-

ACS Publications. (2023). Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. Biomacromolecules. Available from: [Link]

-

Theranostics. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]

-

RSC Publishing. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Available from: [Link]

-

Bio-protocol. (2014). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Available from: [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

-

PMC. (n.d.). Proteasomes: Isolation and Activity Assays. NIH. Available from: [Link]

-

PMC. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. NIH. Available from: [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

-

PMC. (n.d.). Discovery of highly selective inhibitors of human constitutive proteasome β5c chymotryptic subunit. NIH. Available from: [Link]

-

PMC. (n.d.). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. NIH. Available from: [Link]

-

PMC. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. NIH. Available from: [Link]

-

PMC. (n.d.). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. NIH. Available from: [Link]

-

NIH. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Available from: [Link]

-

FSU College of Medicine. (2015). Proteasomes: Isolation and Activity Assays. In: Current Protocols in Cell Biology. Available from: [Link]

-

MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

-

UbiQ. (2015). UbiQ protocol P007 _ Proteasome activity profiling with assay reagent UbiQ-141. Available from: [Link]

-

PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH. Available from: [Link]

-

ResearchGate. (2025). (PDF) Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Available from: [Link]

-

RSC Publishing. (2022). Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. Available from: [Link]

-

Pharmakeftiki. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Available from: [Link]

-

ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. ACS.org. Available from: [Link]

-

LCSB. (n.d.). 2-chloro-5-methylphenylboronic acid (contains varying amounts of anhydride) (C7H8BClO2). Available from: [Link]

-

ResearchGate. (n.d.). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. Available from: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

PMC. (2018). Drug metabolism in drug discovery and development. NIH. Available from: [Link]

- Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.

-

SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Available from: [Link]

-

Springer Medizin. (n.d.). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. Available from: [Link]

-

NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

-

EPA. (n.d.). 2-Formyl-5-methylphenylboronic acid Properties. Available from: [Link]

-

PMC. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available from: [Link]

-

NIH. (n.d.). Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives - PubMed. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thno.org [thno.org]

- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 7. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nedmdg.org [nedmdg.org]

- 12. phenyl-D5-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 17. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 18. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]

- 21. protocols.io [protocols.io]

- 22. bio-protocol.org [bio-protocol.org]

- 23. bmglabtech.com [bmglabtech.com]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

Methodological & Application

Optimizing Suzuki-Miyaura Cross-Coupling with Sulfur-Functionalized Boronic Acids

Executive Summary & Challenge Profile

2-Chloro-5-(methylsulfanyl)phenylboronic acid presents a dual-threat challenge in palladium-catalyzed cross-coupling:

-

Catalyst Poisoning: The thioether (methylsulfanyl) moiety is a "soft" donor that coordinates strongly to Palladium(II), displacing labile ligands (like phosphines in Pd(PPh₃)₄) and arresting the catalytic cycle.

-

Steric/Electronic Deactivation: The ortho-chloro substituent exerts steric pressure that hinders transmetallation. Furthermore, ortho-substituted boronic acids are highly susceptible to protodeboronation (hydrodeboronation) under aqueous basic conditions, leading to the consumption of starting material without product formation.

This guide provides a validated protocol using Buchwald Precatalysts (Generation 2/3) to overcome sulfur poisoning and ensure chemoselectivity, preventing the activation of the ortho-chloro handle.

Mechanistic Insight & Catalyst Selection

The Sulfur Trap

In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, with sulfur-containing nucleophiles, the transmetallation step becomes the bottleneck. The sulfur atom competes with the base-activated boronate for the Pd(II) center.

-

Standard Ligands (PPh₃, dppf): Fail because sulfur displaces them, forming inactive [Pd(Ar)(S-R)L] complexes.

-

Solution (SPhos/XPhos): Bulky, electron-rich biaryl phosphine ligands create a "protective shell" around the Pd center. The lower ring of the ligand prevents sulfur coordination while facilitating the entry of the boronic acid.

Chemoselectivity (Cl vs. Br/I)

The ortho-chloro group on the boronic acid is a potential electrophile. To ensure the boronic acid acts only as the nucleophile:

-

Coupling Partner: Must be an Aryl Bromide, Iodide, or Triflate (OTf).

-

Catalyst Control: SPhos is highly active but kinetically favors oxidative addition into Ar-Br over Ar-Cl.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive cycle and the sulfur-poisoning pathway.

Figure 1: Catalytic cycle highlighting the sulfur poisoning trap (red dashed) and the productive pathway enabled by bulky ligands.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Nucleophile | This compound | Reagent (1.2 - 1.5 equiv) |